2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2/c13-11-4-3-8(14)6-10(11)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVYUEFDVXZLQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429292 | |
| Record name | 2-Bromo-5-fluoro-N-[(furan-2-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923722-86-5 | |
| Record name | 2-Bromo-5-fluoro-N-[(furan-2-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00429292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide typically involves the reaction of 2-bromo-5-fluorobenzoyl chloride with furan-2-ylmethanamine . The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at a controlled temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry
2-Bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide is primarily investigated for its potential as a therapeutic agent.
Mechanism of Action :
The compound interacts with specific molecular targets, such as enzymes and receptors involved in various biological pathways. This interaction can lead to inhibition or modulation of these targets, making it a candidate for drug development.
Case Studies :
Research has indicated that derivatives of benzamide, including this compound, may serve as effective inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression and other diseases. A study highlighted the synthesis of similar compounds that demonstrated significant HDAC inhibition, suggesting a potential pathway for further exploration with this compound .
Synthetic Organic Chemistry
This compound is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions.
Reactions :
- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse products.
- Oxidation and Reduction : The compound can undergo oxidation and reduction reactions, enabling the synthesis of different oxidation states .
Applications in Synthesis :
In one reported synthesis method, this compound was used to create derivatives that showed promise in the development of new materials with specific electronic properties .
Material Science Applications
The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.
Potential Uses :
Research indicates that compounds with similar structures can enhance the thermal stability and mechanical properties of polymers. The incorporation of such compounds into polymer matrices could lead to materials with improved performance characteristics .
Mechanism of Action
The mechanism of action of 2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide with analogous benzamide derivatives, focusing on structural variations, synthetic yields, and biological activities.
Structural Analogs and Physicochemical Properties
Key Observations :
- Amine Side Chains : Replacing the furan-2-ylmethyl group with thiophene-2-ylmethyl (e.g., 1f–1g) or methoxyethyl (e.g., ) alters lipophilicity and hydrogen-bonding capacity, impacting bioavailability .
Physicochemical and Commercial Considerations
- Solubility and Stability : The bromo and fluoro substituents likely reduce aqueous solubility compared to nitro or methoxy analogs, necessitating formulation optimization for in vivo studies.
- Commercial Availability : The compound is listed as discontinued by suppliers like CymitQuimica, indicating challenges in procurement .
Biological Activity
2-Bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₉BrFNO₂. The compound features a benzamide structure with bromine and fluorine substitutions, as well as a furan moiety attached to the nitrogen atom. These structural characteristics suggest potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on fluorinated benzamide derivatives have shown promising results against both Gram-positive and Gram-negative bacteria, demonstrating their potential as antimicrobial agents.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | E. coli ATCC 25923 | TBD |
| 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide | P. aeruginosa ATCC 13525 | TBD |
| Control (Ampicillin) | Various | 6.5 |
The Minimum Inhibitory Concentration (MIC) values for these compounds are still under investigation, but preliminary results suggest they may be comparable to standard antibiotics like ampicillin.
Anticancer Activity
Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. For example, studies have reported that fluorinated benzamides exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 Breast Cancer | TBD |
| 3-Bromo-4-fluoro-N-(furan-2-ylmethyl)benzamide | NCI-H522 Lung Cancer | TBD |
The specific IC50 values for this compound are yet to be determined, but related compounds have shown significant activity against various tumor types .
Enzyme Inhibition
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Studies indicate that such compounds can act as inhibitors of key enzymes involved in disease processes, including those related to cancer and bacterial resistance.
Case Study: Enzyme Interaction
In a study exploring the inhibition of deubiquitinases, compounds structurally related to this compound were evaluated for their ability to stabilize target proteins by preventing their degradation. This mechanism is crucial for developing therapeutics aimed at restoring normal protein function in diseases like cancer .
Q & A
Q. What are the established synthetic routes for preparing 2-bromo-5-fluoro-N-(furan-2-ylmethyl)benzamide?
The compound is typically synthesized via a two-step process: (1) benzoylation of furfurylamine with substituted benzoic acid derivatives (e.g., 2-bromo-5-fluorobenzoic acid) using coupling agents like EDC/HOBt, and (2) purification via column chromatography or recrystallization. Evidence from analogous compounds shows that one-pot copper-catalyzed methods can achieve high yields (~70–95%) under mild conditions . For example, 4-fluoro-N-(furan-2-ylmethyl)-2-nitrobenzamide was synthesized in 71% yield using a similar approach .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromo and fluoro positions) and furan integration. For instance, furan protons typically resonate at δ 6.2–7.4 ppm, while aromatic protons in bromo/fluoro-substituted benzamides appear downfield .
- HRMS (ESI-TOF) : Validates molecular weight and purity, with mass accuracy within ±2 ppm of theoretical values .
- IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and NH bending (~3300 cm⁻¹) .
Q. What pharmacological applications are associated with this compound?
While direct studies are limited, structural analogs (e.g., N-((furan-2-ylmethyl)carbamoyl)benzamide) exhibit broad-spectrum antibacterial activity , outperforming streptomycin against Pseudomonas fluorescens . The furan moiety enhances membrane permeability, while bromo/fluoro groups improve target binding via halogen bonding .
Q. How does the furan moiety influence the compound’s reactivity?
The furan ring acts as a π-electron-rich system , facilitating electrophilic substitutions or coordination with metal catalysts in further derivatization (e.g., Suzuki couplings using boron-containing intermediates) . It also contributes to enhanced bioactivity by mimicking natural product scaffolds .
Q. What purification methods are effective for this compound?
- Silica gel chromatography with ethyl acetate/hexane gradients is standard for isolating crude products .
- Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity (>95%) .
Advanced Research Questions
Q. How can contradictory NMR data in structural elucidation be resolved?
Use SHELXL for single-crystal X-ray diffraction to unambiguously confirm the structure . For ambiguous NMR signals (e.g., overlapping aromatic peaks), 2D NMR (COSY, HSQC) and computational modeling (DFT-based chemical shift prediction) can resolve assignments .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Microwave-assisted synthesis reduces reaction time and improves efficiency (e.g., 93% yield for N-(furan-2-ylmethyl)-5-methyl-2-nitrobenzamide under 80°C/30 min conditions) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates .
Q. How do bromo and fluoro substituents affect biological activity?
- Bromo : Increases lipophilicity and steric bulk, improving target engagement (e.g., enzyme active sites) .
- Fluoro : Enhances metabolic stability and bioavailability via C-F bond strength. In SAR studies, fluoro-substituted analogs showed 3-fold higher antibacterial potency than non-fluorinated counterparts .
Q. What computational methods support structure-activity relationship (SAR) studies?
- Molecular docking (AutoDock Vina) predicts binding modes to targets like bacterial DNA gyrase .
- QSAR models correlate electronic parameters (Hammett σ) of substituents with bioactivity. For example, electron-withdrawing groups (Br, F) increase antibacterial IC₅₀ values .
Q. How are crystallographic challenges addressed for halogenated benzamides?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
